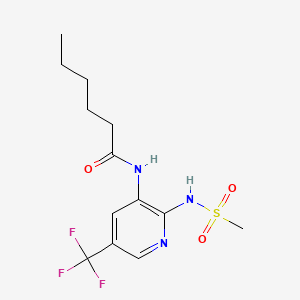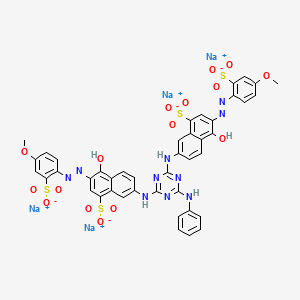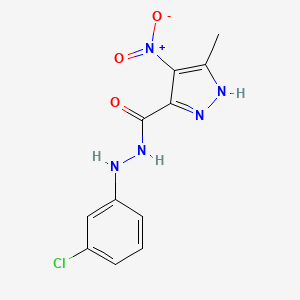
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a 2-(3-chlorophenyl)hydrazide substituent. These structural features confer unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The methyl and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of the Hydrazide Group: The 2-(3-chlorophenyl)hydrazide group can be introduced through a coupling reaction between the pyrazole derivative and 3-chlorophenylhydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Alcohol Derivatives: Formed from the reduction of the carboxylic acid group.
Substituted Hydrazides: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The nitro and hydrazide groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the nitro and hydrazide groups.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an enzyme inhibitor, while the hydrazide group allows for further functionalization .
Propriétés
Numéro CAS |
81016-50-4 |
|---|---|
Formule moléculaire |
C11H10ClN5O3 |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
N'-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-4-2-3-7(12)5-8/h2-5,14H,1H3,(H,13,15)(H,16,18) |
Clé InChI |
POMQRRXAOKYNBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


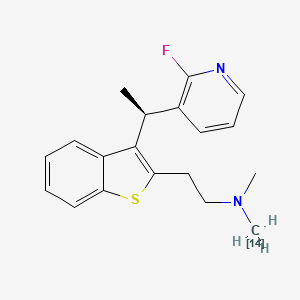
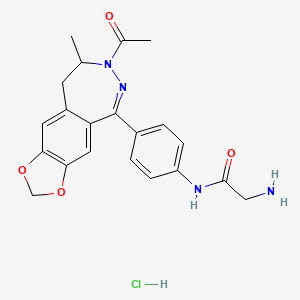
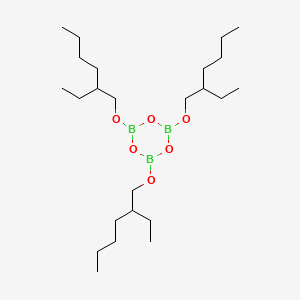
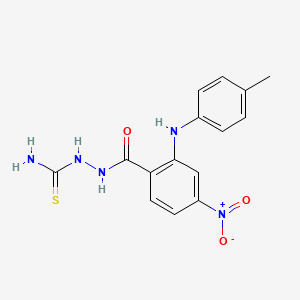

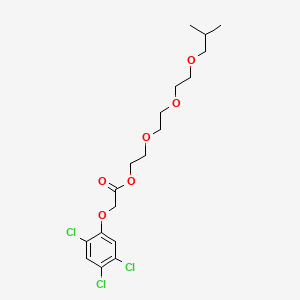
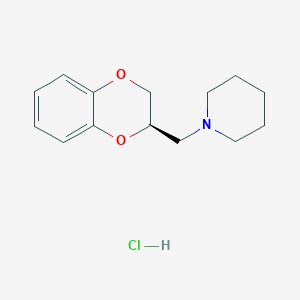
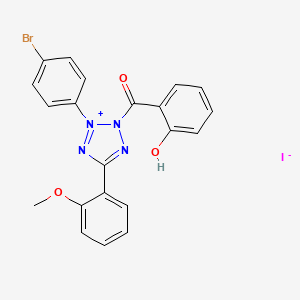
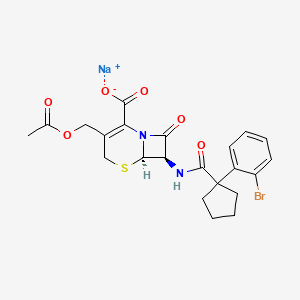
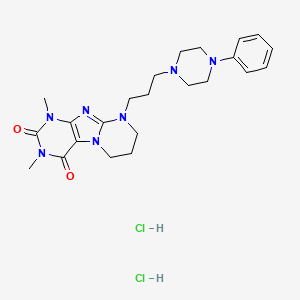
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
